molecular formula C6H4BrLiN2O2 B6160432 lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate CAS No. 1955506-89-4

lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate

Cat. No.: B6160432
CAS No.: 1955506-89-4
M. Wt: 223
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate typically involves the reaction of 5-bromopyrimidine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce oxidized pyrimidine compounds .

Mechanism of Action

The mechanism of action of lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a lithium ion with a bromopyrimidine moiety. This unique structure imparts specific chemical and biological properties, making it valuable in research and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate involves the reaction of 5-bromopyrimidine-4-carboxylic acid with lithium hydroxide followed by esterification with 2-bromoacetic acid.", "Starting Materials": [ "5-bromopyrimidine-4-carboxylic acid", "lithium hydroxide", "2-bromoacetic acid" ], "Reaction": [ "Step 1: Dissolve 5-bromopyrimidine-4-carboxylic acid in water.", "Step 2: Add lithium hydroxide to the solution and stir for 1 hour at room temperature.", "Step 3: Filter the resulting lithium salt and wash with water.", "Step 4: Dissolve the lithium salt in ethanol.", "Step 5: Add 2-bromoacetic acid to the solution and reflux for 4 hours.", "Step 6: Cool the solution and filter the resulting precipitate.", "Step 7: Wash the precipitate with ethanol and dry under vacuum.", "Step 8: Recrystallize the product from ethanol to obtain lithium(1+) ion 2-(5-bromopyrimidin-4-yl)acetate." ] }

CAS No.

1955506-89-4

Molecular Formula

C6H4BrLiN2O2

Molecular Weight

223

Purity

95

Origin of Product

United States

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